

# An In-depth Technical Guide to 4-Methylphenoxyacetonitrile

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## Compound of Interest

Compound Name: **4-Methylphenoxyacetonitrile**

Cat. No.: **B1581747**

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## Introduction

**4-Methylphenoxyacetonitrile**, also known as p-tolyloxyacetonitrile, is an aromatic nitrile compound with the chemical formula C<sub>9</sub>H<sub>9</sub>NO. Structurally, it consists of a p-cresol (4-methylphenol) moiety linked to an acetonitrile group through an ether bond. This compound serves as a valuable intermediate in organic synthesis, offering a versatile scaffold for the introduction of the 4-methylphenoxy group in the preparation of more complex molecules. Its significance lies in its potential utility in the synthesis of agrochemicals and pharmaceuticals, although it is not as extensively documented as some other phenoxyacetonitrile derivatives. This guide aims to provide a comprehensive overview of its synthesis, characterization, and known properties, tailored for professionals in chemical research and development.

## Physicochemical Properties

**4-Methylphenoxyacetonitrile** is a solid at room temperature, typically appearing as a light brown to brown substance. Key physicochemical data are summarized in the table below.

| Property          | Value                                      | Reference   |
|-------------------|--|---|
| CAS Number        | 33901-44-9                                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> NO           | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 147.17 g/mol                               | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Melting Point     | 42-44 °C                                   |   |
| Boiling Point     | 76-78 °C at 11 mmHg                        |   |
| Density           | 1.054 ± 0.06 g/cm <sup>3</sup> (Predicted) |   |
| Appearance        | Light brown to brown solid                 |   |
| Synonyms          | 2-(p-tolyl)acetonitrile                    | <a href="#">[4]</a>   |

## Synthesis of 4-Methylphenoxyacetonitrile

The primary and most logical synthetic route to **4-Methylphenoxyacetonitrile** is through the Williamson ether synthesis. This classic and reliable method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[\[5\]](#)[\[6\]](#) For the synthesis of **4-Methylphenoxyacetonitrile**, this translates to the reaction of p-cresol (4-methylphenol) with a haloacetonitrile, typically chloroacetonitrile.[\[7\]](#)

The reaction proceeds via an S<sub>N</sub>2 (bimolecular nucleophilic substitution) mechanism.[\[5\]](#)[\[6\]](#) The phenolic proton of p-cresol is first abstracted by a base to form the more nucleophilic 4-methylphenoxyde ion. This phenoxide then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion and forming the ether linkage.

## Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis adapted for the specific reactants.[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Materials:

- p-Cresol (4-methylphenol)

- Chloroacetonitrile[7][11]
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
- A suitable solvent (e.g., acetone, ethanol, or dimethylformamide)
- Hydrochloric acid (HCl) for neutralization
- Dichloromethane or diethyl ether for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Deionized water

**Procedure:**

- Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in the chosen solvent.
- Add an equimolar amount of a strong base (e.g., KOH or NaOH) to the solution. Stir the mixture until the base is fully dissolved and the p-cresol is converted to its corresponding phenoxide salt. Gentle heating may be applied to facilitate this process.[8][9]
- Nucleophilic Substitution: To the solution of the 4-methylphenoxide, add chloroacetonitrile dropwise. An equimolar amount is typically used, though a slight excess of the haloacetonitrile can be employed to ensure complete reaction of the phenoxide.
- Heat the reaction mixture to reflux and maintain it for a period of 1 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- If a solid precipitate (the inorganic salt byproduct, e.g., KCl or NaCl) has formed, it can be removed by filtration.
- The solvent is then removed under reduced pressure using a rotary evaporator.

- The residue is redissolved in an organic solvent suitable for extraction (e.g., dichloromethane or diethyl ether) and washed with water to remove any remaining inorganic salts.
- The aqueous layer is discarded, and the organic layer is washed with a dilute solution of NaOH to remove any unreacted p-cresol, followed by a wash with brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude **4-Methylphenoxyacetonitrile**.
- Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Diagram of the Williamson ether synthesis workflow for **4-Methylphenoxyacetonitrile**.

## Spectroscopic Characterization

While a detailed, published spectrum for **4-Methylphenoxyacetonitrile** is not readily available in public databases, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons ( $\text{CH}_3$ ) around 2.3 ppm. The methylene protons ( $\text{OCH}_2$ ) adjacent to the nitrile group would likely appear as a singlet around 4.7 ppm. The aromatic protons on the benzene ring will present as two doublets in the aromatic region (approximately 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display a signal for the methyl carbon around 20 ppm. The methylene carbon ( $\text{OCH}_2$ ) is expected in the region of 50-60 ppm. The nitrile carbon (CN) would appear further downfield, typically around 115-120 ppm. The aromatic carbons would show four distinct signals, with the oxygen-bearing carbon being the most downfield in the aromatic region (around 155 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, medium-intensity peak for the nitrile ( $\text{C}\equiv\text{N}$ ) stretch around  $2250\text{ cm}^{-1}$ . Aromatic C-H stretching vibrations will be observed just above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretching from the methyl and methylene groups will appear just below  $3000\text{ cm}^{-1}$ . A strong C-O-C ether stretching band is expected in the  $1250\text{-}1050\text{ cm}^{-1}$  region.

- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak ( $M^+$ ) at  $m/z = 147$ . Key fragmentation patterns would likely involve the loss of the cyanomethyl radical ( $\cdot\text{CH}_2\text{CN}$ ) to give a fragment at  $m/z = 107$ , corresponding to the 4-methylphenoxy cation, and further fragmentation of the aromatic ring.

## Applications and Biological Significance

The discovery and historical development of **4-Methylphenoxyacetonitrile** are not well-documented in scientific literature, suggesting it has not been the subject of extensive, focused research. Its primary role appears to be that of a chemical intermediate.

While there are no prominent, direct applications of **4-Methylphenoxyacetonitrile** in drug development reported, its structural motif is present in various biologically active molecules. Phenoxyacetonitrile and its derivatives are utilized in the synthesis of compounds with diverse pharmacological activities. For instance, amino-acetonitrile derivatives have been investigated as a new class of antihelmintic compounds.[\[12\]](#)

The value of **4-Methylphenoxyacetonitrile** lies in its ability to serve as a building block for more complex molecules, where the 4-methylphenoxy moiety may be a key structural feature for biological activity or for modulating physicochemical properties such as lipophilicity.

## Safety and Handling

As with all nitrile-containing compounds, **4-Methylphenoxyacetonitrile** should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[\[4\]](#) It can cause skin and serious eye irritation, as well as respiratory irritation.[\[4\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of accidental exposure, it is crucial to seek immediate medical attention. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

## Conclusion

**4-Methylphenoxyacetonitrile** is a useful, though not extensively studied, chemical intermediate. Its synthesis is straightforward, primarily relying on the robust Williamson ether synthesis. While it lacks a detailed history of discovery and a portfolio of direct applications, its value to the research and drug development community lies in its potential as a precursor for

more complex and potentially bioactive molecules. This guide provides a foundational understanding of its synthesis, properties, and handling, serving as a valuable resource for synthetic chemists.

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